An In-depth Technical Guide to the Chemical Properties of (R)-3-Aminopiperidine Dihydrochloride
An In-depth Technical Guide to the Chemical Properties of (R)-3-Aminopiperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Aminopiperidine dihydrochloride (B599025) is a chiral piperidine (B6355638) derivative of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate in the manufacture of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin (B1666894), which is used for the treatment of type 2 diabetes.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of (R)-3-Aminopiperidine dihydrochloride, including its molecular structure, solubility, melting point, and spectroscopic data. Detailed experimental protocols for its synthesis and analysis, as well as its role in the synthesis of Alogliptin, are presented. Furthermore, this guide includes visualizations of the synthetic pathways and the relevant biological signaling pathway to aid in research and development.
Chemical and Physical Properties
(R)-3-Aminopiperidine dihydrochloride is a white to off-white or light yellow crystalline powder.[2] It is known to be hygroscopic and should be stored under an inert atmosphere.[2][3]
Molecular Structure and Properties
| Property | Value | Source(s) |
| Chemical Name | (R)-3-Aminopiperidine dihydrochloride | [4] |
| Synonyms | (3R)-Piperidin-3-amine dihydrochloride, (R)-(-)-3-Piperidinamine dihydrochloride | |
| CAS Number | 334618-23-4 | |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [5] |
| Molecular Weight | 173.08 g/mol | [5] |
| Appearance | White to off-white/light yellow powder/crystal | |
| Odor | Characteristic | [6] |
| Melting Point | 190-195 °C | [3] |
| Boiling Point | 241.9 °C at 760 mmHg (Estimated) | [3] |
| Solubility | Soluble in water; slightly soluble in methanol. | [3] |
| Stability | Stable under recommended storage conditions; hygroscopic. | [3] |
| InChI Key | GGPNYXIOFZLNKW-ZJIMSODOSA-N | [7] |
| SMILES | N[C@H]1CNCCC1.Cl.Cl |
Spectroscopic Data
Experimental Protocols
Synthesis of (R)-3-Aminopiperidine Dihydrochloride
Several synthetic routes for (R)-3-Aminopiperidine dihydrochloride have been reported, often starting from chiral precursors. One common method involves the reduction of an appropriate chiral intermediate.
Example Synthetic Protocol (Conceptual, based on patent literature):
A multi-step synthesis starting from N-Boc-3-piperidone can be employed. This involves a condensation reaction with an enantiomerically pure sulfinamide, followed by reduction and deprotection steps to yield the final product.[8]
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Step 1: Condensation. N-Boc-3-piperidone is reacted with (R)-tert-butanesulfinamide in the presence of a Lewis acid or a dehydrating agent to form the corresponding N-sulfinylimine.
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Step 2: Reduction. The N-sulfinylimine is then reduced using a suitable reducing agent, such as sodium borohydride, to introduce the amino group with the desired stereochemistry.
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Step 3: Deprotection. The Boc and tert-butanesulfinyl protecting groups are removed under acidic conditions, typically using hydrochloric acid in an alcoholic solvent, to yield (R)-3-Aminopiperidine dihydrochloride.[8]
Chiral Purity Analysis by HPLC
The enantiomeric purity of (R)-3-Aminopiperidine dihydrochloride is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for determining the enantiomeric excess.
Methodology:
Due to the lack of a strong chromophore in the molecule, a pre-column derivatization step is often necessary.[9]
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Derivatization: The sample is reacted with a derivatizing agent that is chiral and contains a chromophore, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base.[9]
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Chromatographic Separation: The resulting diastereomeric derivatives are then separated on a chiral stationary phase, such as a Chiralpak AD-H column.[9]
-
Detection: The separated diastereomers are detected using a UV detector at an appropriate wavelength (e.g., 228 nm).[9]
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Quantification: The enantiomeric excess is calculated from the peak areas of the two diastereomers.
Role in the Synthesis of Alogliptin
(R)-3-Aminopiperidine dihydrochloride is a key building block in the synthesis of Alogliptin. The piperidine nitrogen acts as a nucleophile, displacing a leaving group on a pyrimidinedione intermediate.
Alogliptin Synthesis Workflow
The synthesis of Alogliptin generally involves the coupling of (R)-3-Aminopiperidine with a substituted pyrimidinedione core.
Experimental Protocol Snippet (Illustrative):
In a typical procedure, a mixture of the pyrimidinedione intermediate, (R)-3-Aminopiperidine dihydrochloride, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., aqueous isopropanol) is heated to reflux.[10] After the reaction is complete, the product is isolated and purified.
Biological Context: Alogliptin's Mechanism of Action
Alogliptin, synthesized using (R)-3-Aminopiperidine dihydrochloride, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).
DPP-4 Signaling Pathway
DPP-4 is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn stimulates glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, leading to improved glycemic control.[1]
Conclusion
(R)-3-Aminopiperidine dihydrochloride is a fundamentally important chiral building block in modern pharmaceutical synthesis. Its chemical and physical properties are critical to its successful application in the manufacturing of drugs like Alogliptin. This guide has provided a consolidated overview of its key characteristics, along with relevant experimental and procedural information. Further research into the detailed solid-state characterization and quantitative analytical methods will continue to be of high value to the scientific and drug development communities.
References
- 1. benchchem.com [benchchem.com]
- 2. (R)-(-)-3-Aminopiperidine Dihydrochloride | 334618-23-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. lookchem.com [lookchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (R)-3-Aminopiperidine Dihydrochloride | LGC Standards [lgcstandards.com]
- 6. nbinno.com [nbinno.com]
- 7. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR [m.chemicalbook.com]
- 8. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
